molecular formula C18H17Cl2NO B2867128 N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1022455-12-4

N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2867128
CAS No.: 1022455-12-4
M. Wt: 334.24
InChI Key: HUINKAIUOHSCQL-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentane ring substituted with a phenyl group and a carboxamide group, where the amide nitrogen is bonded to a 3,5-dichlorophenyl group. The presence of chlorine atoms in the phenyl ring imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a base such as triethylamine to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized cyclopentane derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of a cyclopentane ring, phenyl group, and 3,5-dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-14-10-15(20)12-16(11-14)21-17(22)18(8-4-5-9-18)13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUINKAIUOHSCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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